BenchChemオンラインストアへようこそ!

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

Medicinal Chemistry Drug Design Physicochemical Properties

This piperazine derivative is the indispensable intermediate for ponatinib synthesis. The ortho-trifluoromethyl and para-nitro substitution pattern is structurally essential for constructing the 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl pharmacophore critical for BCR-ABL T315I inhibition. Generic analogs (e.g., CAS 70261-81-3) lack this architecture and are incompatible with the established synthetic route. Also serves as Ponatinib Impurity 4 for ICH Q2(R1) method validation and forced degradation studies. ≥98% purity ensures reproducible multi-step synthesis and accurate impurity quantification.

Molecular Formula C13H16F3N3O2
Molecular Weight 303.28 g/mol
CAS No. 694499-24-6
Cat. No. B1373000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine
CAS694499-24-6
Molecular FormulaC13H16F3N3O2
Molecular Weight303.28 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C13H16F3N3O2/c1-17-4-6-18(7-5-17)9-10-2-3-11(19(20)21)8-12(10)13(14,15)16/h2-3,8H,4-7,9H2,1H3
InChIKeyLIHFIIDGPWSVCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (CAS 694499-24-6) for Ponatinib Synthesis and Impurity Profiling


1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine (CAS 694499-24-6), a piperazine derivative featuring a 4-nitro-2-(trifluoromethyl)benzyl substituent, serves as a critical intermediate in the synthesis of the third-generation tyrosine kinase inhibitor ponatinib (AP24534) [1]. This compound is formally classified as Ponatinib Impurity 4 and is employed as a reference standard for analytical method development and quality control in pharmaceutical manufacturing . Its molecular formula is C₁₃H₁₆F₃N₃O₂, with a molecular weight of 303.28 g/mol .

Why Generic Piperazine Derivatives Cannot Replace 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine in Ponatinib Synthesis


Generic piperazine derivatives lack the precise ortho-trifluoromethyl and para-nitro substitution pattern required for the convergent synthesis of ponatinib. This specific benzyl-piperazine architecture is essential for constructing the 4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl moiety, which is critical for the drug's potent inhibition of the T315I gatekeeper mutant of BCR-ABL kinase [1]. Substitution with analogs lacking either the CF₃ or NO₂ group, such as 1-methyl-4-(4-nitrobenzyl)piperazine (CAS 70261-81-3) or 1-methyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine (CAS 309734-66-5), would lead to different intermediates that are not viable for the established ponatinib synthetic route [2].

Quantitative Differentiation of 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine from Structural Analogs


Molecular Weight and Lipophilicity: Substantial Increase vs. Non-Fluorinated Analog

The presence of the trifluoromethyl group in 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine increases molecular weight by 68.00 g/mol (28.9% increase) compared to the non-fluorinated analog 1-methyl-4-(4-nitrobenzyl)piperazine, which lacks the CF₃ substituent [1]. This substitution pattern significantly alters lipophilicity (cLogP), a critical parameter for blood-brain barrier penetration and pharmacokinetic optimization in drug design [1].

Medicinal Chemistry Drug Design Physicochemical Properties

1H NMR Spectroscopic Fingerprint: Distinct Benzyl and Piperazine Proton Signals

The 1H NMR spectrum (300 MHz, CDCl₃) of 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine exhibits a characteristic aromatic proton pattern with a doublet at δ 7.43-7.46 (J=9.0 Hz) and another at δ 6.77-6.80 (J=9.0 Hz), along with a singlet at δ 6.91 . The benzyl CH₂ protons appear as a singlet at δ 3.77, while the piperazine ring protons resonate as a broad singlet at δ 2.53 (8H) . This distinct spectroscopic fingerprint enables unambiguous identification and purity assessment, contrasting with the NMR profiles of analogs lacking the CF₃ or NO₂ groups.

Analytical Chemistry Quality Control Structural Confirmation

Purity and Physical Form: Defined Solid with High Purity for Reproducible Synthesis

Commercially available 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is supplied as a solid with a melting point of 62-63°C and a minimum purity of 98% by HPLC . This high purity and well-defined physical form contrast with alternative intermediates that may be available as oils or lower-purity solids, which can introduce variability into subsequent synthetic steps .

Chemical Synthesis Process Chemistry Quality Assurance

Solubility Profile: Low Aqueous Solubility Enables Efficient Extraction During Workup

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine exhibits low solubility in water but is soluble in common organic solvents such as ethanol and acetone . This solubility profile facilitates efficient liquid-liquid extraction during reaction workup, allowing for straightforward separation from water-soluble byproducts and unreacted starting materials . In contrast, more polar piperazine derivatives without the CF₃ group may partition less favorably into organic phases, complicating purification.

Process Chemistry Purification Workup Optimization

Designated Impurity Standard: Formal Regulatory Classification as Ponatinib Impurity 4

1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine is formally designated as Ponatinib Impurity 4 and is used as a reference standard in HPLC and LC-MS methods for quantifying related substances in ponatinib drug substance and product . This specific impurity profile is distinct from other ponatinib impurities (e.g., Impurity 1, CAS 694499-26-8; Impurity 5), each with unique retention times and mass spectrometric signatures . The availability of well-characterized impurity standards is essential for regulatory submissions and batch release testing.

Pharmaceutical Analysis Regulatory Compliance Quality Control

Synthetic Yield: Documented 67.4% Yield in Ponatinib Intermediate Preparation

In the synthesis of 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine via condensation of 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene with 1-methylpiperazine, a yield of 67.4% has been reported under optimized conditions . This yield benchmark allows for process comparison and optimization. Alternative synthetic routes, such as those employing phthalimide protection, may offer different yields but introduce additional steps and reagents [1].

Process Chemistry Synthetic Methodology Yield Optimization

Key Application Scenarios for 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine in Pharmaceutical R&D and Manufacturing


Ponatinib Active Pharmaceutical Ingredient (API) Synthesis

This compound is an essential intermediate in the convergent synthesis of ponatinib hydrochloride. The nitro group is subsequently reduced to the corresponding aniline (CAS 694499-26-8), which is then coupled to form the final drug substance [1]. The high purity (≥98%) and well-defined solid form ensure reproducible reaction outcomes in this multi-step sequence.

Analytical Method Development and Validation for Ponatinib

As Ponatinib Impurity 4, this compound is used to spike samples during HPLC method development, establishing system suitability criteria and validating method specificity, linearity, accuracy, and precision in accordance with ICH Q2(R1) guidelines . Its distinct retention time and UV/Vis absorbance profile enable accurate quantification of this specific process-related impurity.

Forced Degradation Studies and Stability-Indicating Method Establishment

This impurity standard is employed in forced degradation studies of ponatinib drug substance and product to assess degradation pathways and identify potential degradation products . By comparing stressed samples against the authentic impurity standard, analysts can confirm the identity of degradation peaks and establish a stability-indicating method.

Reference Standard for Quality Control Release Testing

In commercial manufacturing, this compound is used as a reference standard for the quantification of Impurity 4 in ponatinib API and finished dosage forms . Compliance with ICH Q3A/Q3B impurity thresholds ensures product safety and regulatory approval.

Quote Request

Request a Quote for 1-Methyl-4-(4-nitro-2-(trifluoromethyl)benzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.